2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol
Description
Properties
CAS No. |
651330-95-9 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2,2-bis(pyridin-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2 |
InChI Key |
XKRUVJSTMVTCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CC2=CC=CC=N2)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Dihalide Intermediates
Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol
The dibromide derivative serves as a critical intermediate. Propane-1,3-diol is first converted to its dimesylate using methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) at 0°C, yielding propane-1,3-diyl dimethanesulfonate (2 ) in quantitative yield. Subsequent substitution with potassium thioacetate in dimethylformamide (DMF) produces propane-1,3-diyl dithioacetate (3 ), which is oxidized with sulfuryl chloride (SO₂Cl₂) and acetic anhydride to form propane-1,3-bis(sulfinyl) chloride (4 ). Halogenation of 4 with hydrobromic acid yields 2,2-bis(bromomethyl)propane-1,3-diol.
Key Data:
Pyridin-2-ylmethyl Group Introduction
The dibromide undergoes nucleophilic substitution with 2-pyridinemethylmagnesium bromide. Protection of the diol hydroxyls as silyl ethers (e.g., tert-butyldimethylsilyl chloride) is essential to prevent side reactions. After substitution, deprotection with tetra-n-butylammonium fluoride (TBAF) affords the target compound.
Key Data:
Palladium-Catalyzed Cross-Coupling
Ligand-Assisted C–C Bond Formation
Palladium complexes with bis-phosphine ligands (e.g., 1,3-bis(diphenylphosphino)propane, dppp) facilitate coupling between propane-1,3-diol derivatives and pyridinyl organometallics. A representative protocol involves:
- Activation : Propane-1,3-diol is converted to a bis-triflate using triflic anhydride.
- Coupling : Reaction with 2-pyridinylzinc bromide in the presence of [Pd(dppp)Cl₂] at 80°C.
Key Data:
Reductive Amination and Hydrolysis (Indirect Route)
Synthesis of 2-Amino-1,3-propanediol Intermediate
2-Amino-1,3-propanediol is prepared via hydrolysis of 2-cyano-1,3-propanediol. Subsequent reductive amination with pyridine-2-carbaldehyde and sodium cyanoborohydride yields 2,2-bis[(pyridin-2-yl)methylamino]propane-1,3-diol. Acidic hydrolysis (HCl, reflux) cleaves the amine groups to hydroxyls, yielding the target compound.
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Sub. | High scalability | Requires halogenation/protection | 60–75% |
| Pd-Catalyzed Coupling | Stereochemical control | Costly catalysts | 65–80% |
| Reductive Amination | Avoids harsh conditions | Multi-step, lower overall yield | 40–55% |
Mechanistic Insights
- Nucleophilic Substitution : Proceeds via an SN2 mechanism, with inversion at the C2 center.
- Pd-Catalyzed Coupling : Oxidative addition of Pd(0) to the bis-triflate, followed by transmetallation with Zn reagents.
- Hydrolysis of Amines : Acid-mediated cleavage of C–N bonds via protonation and nucleophilic attack by water.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of pyridine-containing compounds exhibit promising anticancer activities. 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
1.2 Antimicrobial Activity
The compound has shown antibacterial and antifungal properties. In vitro studies have reported that it inhibits the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
Polymer Science
2.1 Monomer for Polymer Synthesis
This compound serves as a valuable monomer in the synthesis of advanced polymers. Its functional groups allow for the creation of cross-linked networks that enhance the mechanical properties of polymers. For instance, it can be used to produce thermosetting resins which are utilized in coatings and adhesives .
Table 1: Properties of Polymers Synthesized with this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Material Engineering
3.1 Coatings and Adhesives
The compound has been incorporated into coatings to improve their durability and resistance to environmental factors. It is particularly effective in formulating coatings that require high adhesion and chemical resistance .
3.2 Biodegradable Materials
Recent advancements have explored the use of this compound in developing biodegradable polymers. These materials are crucial for reducing plastic waste and promoting sustainability in various industries .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer properties of this compound involved treating several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
Case Study 2: Polymer Development
In a polymer synthesis project, researchers utilized this compound as a monomer to create a new class of thermosetting resins. The resulting materials demonstrated enhanced mechanical properties compared to traditional resins, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets such as metal ions and enzymes. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of specific enzymes, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key diol derivatives and their comparative properties:
Market and Industrial Relevance
- BMP dominates industrial use as a flame retardant, with major producers like Albemarle Corporation and ICL Industrial Products .
Research Findings and Data
Sensitivity and Stability
Biological Activity
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C15H18N2O2
- Molar Mass : 258.321 g/mol
- Structure : The compound features a central propane-1,3-diol scaffold with two pyridine rings attached via methylene linkers.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Initial docking studies suggest that this compound can bind to estrogen receptors, potentially modulating their activity .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 100 |
| Pseudomonas aeruginosa | 125 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. Its efficacy was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The observed MIC values are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 60 |
| Aspergillus niger | 80 |
This indicates a promising profile for use in antifungal therapies .
Case Study 1: Estrogen Receptor Modulation
A study explored the effects of this compound on estrogen receptor (ER) activity. Using HeLa cells transfected with ERα and ERβ, the compound showed partial agonist activity at concentrations of 10 µM. This suggests potential applications in hormone-related therapies .
Case Study 2: Anticancer Potential
The anticancer properties of the compound were investigated through in vitro assays targeting various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
These findings highlight the compound's potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol, and how are intermediates validated?
The synthesis typically involves multi-step reactions, including alkylation of pyridine derivatives with propane-1,3-diol precursors. For example, intermediates like 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diol can be synthesized via reduction of brominated precursors (e.g., using triethylsilane) followed by base treatment to stabilize the product . Validation employs chromatographic purification (HPLC or column chromatography) and structural confirmation via NMR and mass spectrometry.
Q. Which spectroscopic methods are most reliable for characterizing this compound’s coordination geometry with metal ions?
X-ray crystallography is the gold standard for resolving coordination geometries, while NMR (e.g., , ) identifies ligand binding modes in solution. Vibrational spectroscopy (FT-IR) can confirm pyridyl N–M bond formation by tracking shifts in pyridine ring vibrations .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Use accelerated degradation protocols:
- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C, monitoring degradation via UV-Vis or HPLC.
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can contradictory data in metal-coordination studies (e.g., conflicting binding constants) be systematically resolved?
Apply a multi-technique validation approach:
- Compare isothermal titration calorimetry (ITC) for thermodynamic data with potentiometric titrations for equilibrium constants.
- Use DFT calculations to model coordination energetics and validate experimental results .
- Replicate studies under strictly controlled O-free conditions to rule out oxidation artifacts .
Q. What factorial design strategies optimize reaction yields in large-scale syntheses?
Implement a 2 factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:
- Factors : Temperature (60°C vs. 80°C), solvent (THF vs. DMF), catalyst (0.5 mol% vs. 1.0 mol%).
- Response : Yield (%) measured via HPLC. Statistical analysis (ANOVA) identifies significant interactions, enabling predictive optimization .
Q. What methodologies address discrepancies in observed vs. predicted solubility in mixed-solvent systems?
- Step 1 : Measure experimental solubility using the shake-flask method in binary solvents (e.g., water/ethanol).
- Step 2 : Compare with Hansen solubility parameters (HSPs) and COSMO-RS simulations.
- Step 3 : Adjust predictions by incorporating hydrogen-bonding descriptors specific to pyridyl and diol moieties .
Q. How can researchers differentiate between kinetic vs. thermodynamic control in stereoselective reactions involving this compound?
- Kinetic control : Conduct reactions at low temperatures (-20°C) with short durations; analyze intermediates via stopped-flow NMR.
- Thermodynamic control : Prolong reactions at elevated temperatures (60°C) and monitor equilibrium shifts using chiral HPLC.
- Transition-state modeling (e.g., DFT) clarifies stereochemical pathways .
Data Interpretation & Theoretical Frameworks
Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in biological assays?
Use a four-parameter logistic (4PL) model: Validate goodness-of-fit via Akaike information criterion (AIC) and residual plots. For outliers, apply robust regression (e.g., Huber loss) .
Q. How should theoretical frameworks guide mechanistic studies of this compound’s redox behavior?
Anchor hypotheses in ligand-centered redox theory:
- Cyclic voltammetry : Assign redox peaks to pyridyl ring oxidation/diol hydroxyl deprotonation.
- Marcus theory : Calculate electron-transfer rates using reorganization energy () from DFT-optimized structures .
Methodological Best Practices
Q. What protocols ensure reproducibility in air-sensitive reactions involving this compound?
Q. How can researchers validate computational models predicting this compound’s bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
